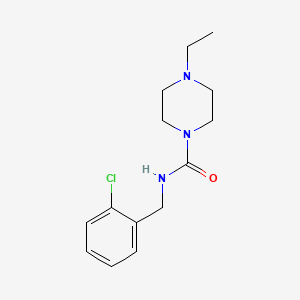
N-(2-chlorobenzyl)-4-ethyl-1-piperazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorobenzyl)-4-ethyl-1-piperazinecarboxamide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a 2-chlorobenzyl group attached to a piperazine ring, which is further substituted with an ethyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-4-ethyl-1-piperazinecarboxamide typically involves the reaction of 2-chlorobenzylamine with 4-ethylpiperazine in the presence of a suitable coupling agent. One common method involves the use of carbodiimide-based coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carboxamide bond. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under mild conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-4-ethyl-1-piperazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-4-ethyl-1-piperazinecarboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
4-(2-chlorobenzyl)imidazole[1,2-a]quinazolin-5(4H)-one: Another compound with a 2-chlorobenzyl group, but with a different core structure.
N-(2-chlorobenzyl)-5-cyano-benzimidazol-2-one: A compound with similar substituents but different functional groups.
Uniqueness
N-(2-chlorobenzyl)-4-ethyl-1-piperazinecarboxamide is unique due to its specific combination of functional groups and its ability to interact with a variety of molecular targets. This uniqueness makes it a valuable compound for research in multiple scientific disciplines.
Properties
Molecular Formula |
C14H20ClN3O |
|---|---|
Molecular Weight |
281.78 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-ethylpiperazine-1-carboxamide |
InChI |
InChI=1S/C14H20ClN3O/c1-2-17-7-9-18(10-8-17)14(19)16-11-12-5-3-4-6-13(12)15/h3-6H,2,7-11H2,1H3,(H,16,19) |
InChI Key |
JGSGZCOKLPLLHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C(=O)NCC2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















